molecular formula C12H21N3O3 B1142041 (3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate CAS No. 116300-00-6

(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate

Cat. No. B1142041
M. Wt: 255.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

This compound represents an intriguing area of study in organic chemistry due to its unique structural and chemical properties.

Synthesis Analysis

The synthesis process of related compounds often involves selective alkylations and protection-deprotection strategies. For instance, Baker, Condon, and Spanton (1992) described the synthesis of closely related compounds using optically pure 2-amino alcohols, leading to selective alkylations (Baker, Condon, & Spanton, 1992).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined through methods like single crystal X-ray analysis. Baker, Condon, and Spanton (1992) used this method for compounds like (3S, 5S)-dialkyl-2,3,5,6-tetrahydro-5-alkyl-N-(tert-butyloxycarbonyl)-4H-1,4-oxazine-2-ones (Baker, Condon, & Spanton, 1992).

Chemical Reactions and Properties

Various studies have shown diverse reactions and properties of similar compounds. Rossi et al. (2007) explored divergent and solvent-dependent reactions of related compounds, revealing insights into mechanisms like stereospecific cycloaddition (Rossi et al., 2007).

Physical Properties Analysis

The physical properties of similar compounds can be complex, often influenced by their molecular structure and synthesis method. Studies like those by Baker et al. provide insights into the physical properties through structural determination methods.

Chemical Properties Analysis

Chemical properties are deeply linked to the molecular structure and synthesis methods. For instance, Zelenov et al. (2014) detailed the chemical properties of compounds synthesized using tert-butoxycarbonyl, highlighting the importance of synthesis pathways in defining chemical properties (Zelenov et al., 2014).

Scientific Research Applications

Applications in Material Science and Surface Chemistry

Diazonium Salts as Surface Modifiers : Aryl diazonium salts are utilized as coupling agents for attaching polymers, biomolecules, and nanoparticles to surfaces. This application is crucial in developing biosensors, protein arrays, and enhancing material properties by grafting synthetic polymers or biomacromolecules directly onto surfaces. The versatility of diazonium compounds in adhesion, surface, and materials sciences underscores their importance across multiple scientific domains (Mahouche-Chergui et al., 2011).

Safety And Hazards

As with all chemicals, safety precautions should be taken when handling tert-butoxycarbonyl compounds. Always refer to the material safety data sheet (MSDS) for the specific compound you are working with.


Future Directions

Tertiary butyl esters find large applications in synthetic organic chemistry4. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems4. The resultant flow process was more efficient, versatile and sustainable compared to the batch4.


Please note that this information is general and may not apply directly to “(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate”. For more specific information, you may want to consult a specialist or perform a more targeted search.


properties

IUPAC Name

tert-butyl N-[(3S)-1-diazo-5-methyl-2-oxohexan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c1-8(2)6-9(10(16)7-14-13)15-11(17)18-12(3,4)5/h7-9H,6H2,1-5H3,(H,15,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECQFLSUODDBDO-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10712102
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate

CAS RN

52716-48-0
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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